2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thiazole Formation: The thiazole ring can be synthesized by reacting appropriate thioamides with α-haloketones.
Amide Bond Formation: The final step involves coupling the quinoline derivative with the thiazole derivative using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to amine derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl or quinoline rings, introducing various substituents like alkyl, nitro, or halogen groups.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Substitution: Halogenating agents like NBS, alkylating agents like alkyl halides, and nitrating agents like nitric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases like cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can intercalate with DNA, inhibit enzymes, or interact with receptors. The molecular targets might include kinases, topoisomerases, or G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxamide: Lacks the bromine and thiazole substituents.
4-Bromo-2-phenylquinoline: Lacks the carboxamide and thiazole substituents.
N-(4,5-Dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide: Lacks the bromophenyl substituent.
Uniqueness
2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is unique due to the combination of the bromophenyl, thiazole, and quinoline moieties, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H16BrN3OS |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H16BrN3OS/c1-12-13(2)27-21(23-12)25-20(26)17-11-19(14-7-9-15(22)10-8-14)24-18-6-4-3-5-16(17)18/h3-11H,1-2H3,(H,23,25,26) |
InChI Key |
ZMCLLSSZNIXZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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